

4-Chloromorpholine molecular weight and formula

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Compound of Interest

Compound Name: 4-Chloromorpholine

Cat. No.: B1360140

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An In-Depth Technical Guide to 4-Chloromorpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-chloromorpholine**, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and its role as a key intermediate in the development of pharmacologically active molecules.

Core Chemical and Physical Properties

4-Chloromorpholine, with the chemical formula C_4H_8ClNO , is a derivative of morpholine where the hydrogen atom on the nitrogen is replaced by a chlorine atom.^[1] This substitution significantly influences its reactivity, making it a valuable reagent in various chemical transformations. The presence of the ether oxygen within the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic than similar secondary amines like piperidine.^[2] For this reason, it readily forms a stable chloramine.^[2]

Physicochemical Data

The quantitative properties of **4-chloromorpholine** are summarized in the table below, providing a consolidated reference for laboratory and research applications.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₈ ClNO	[1]
Molecular Weight	121.57 g/mol	
Appearance	Colorless to pale yellow liquid	
Odor	Amine-like	
Boiling Point	161.2 °C at 760 mmHg	
	40.5-44.0 °C at 12 Torr	
Density	1.21 g/cm ³	
	1.58 g/cm ³ at 25 °C	
Flash Point	51.3 °C	
Solubility	Soluble in water, diethyl ether, trifluoroacetic acid, carbon tetrachloride	
pKa (predicted)	-3.57 ± 0.20	

Synthesis and Applications

4-Chloromorpholine serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its unique reactivity, owing to the chlorine atom, is leveraged in reactions such as nucleophilic substitutions to build more complex molecular architectures.[3]

Role in Drug Discovery

The morpholine ring is a privileged pharmacophore in medicinal chemistry, appearing in numerous approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib. [2][4] The incorporation of a morpholine moiety can enhance the potency of a molecule and modulate its pharmacokinetic properties.[4] **4-Chloromorpholine** provides a reactive handle to introduce this valuable scaffold into target molecules. For instance, it is a building block in the synthesis of quinoline derivatives, which are investigated for their anticancer, antibacterial, antifungal, and antiparasitic properties.[3]

Experimental Protocols

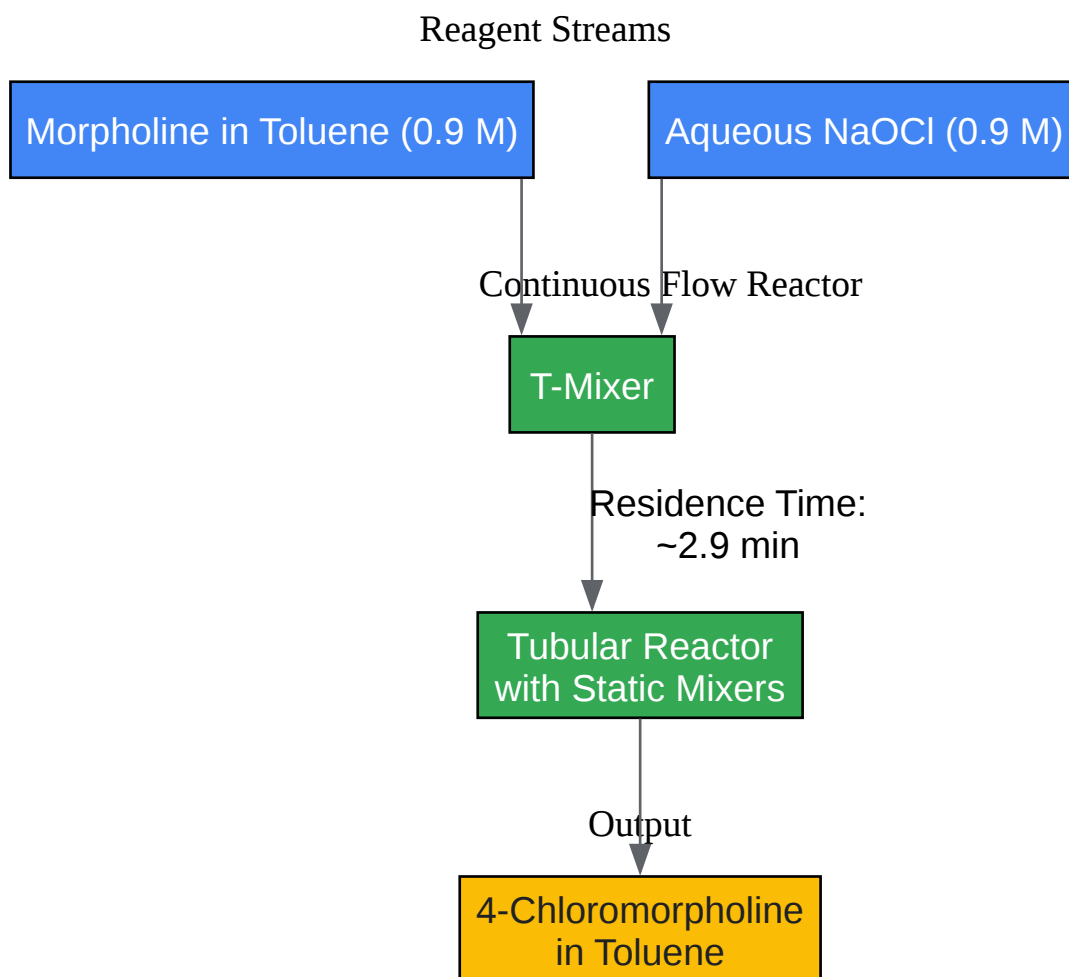
Detailed methodologies for the synthesis and application of chloromorpholine derivatives are essential for reproducible research. The following sections provide an overview of relevant experimental procedures.

Synthesis of 4-Chloromorpholine via Continuous Flow

The synthesis of N-chloramines like **4-chloromorpholine** can be hazardous due to their instability.^[5] A continuous flow approach offers a safer and more efficient method by generating and immediately using the reactive intermediate.^[5]

Methodology:

A biphasic solution of morpholine in an organic solvent (e.g., toluene at 0.9 M) and an aqueous solution of sodium hypochlorite (0.9 M) are pumped simultaneously into a meso-scale tubular reactor.^[5] The reactor is equipped with static mixers to ensure efficient mixing between the two phases.^[5] The reaction is typically rapid, with a residence time of approximately 2.9 minutes being sufficient for high conversion.^[5] This method avoids the isolation and handling of the potentially unstable N-chloramine.^[5]



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Continuous flow synthesis of **4-Chloromorpholine**.

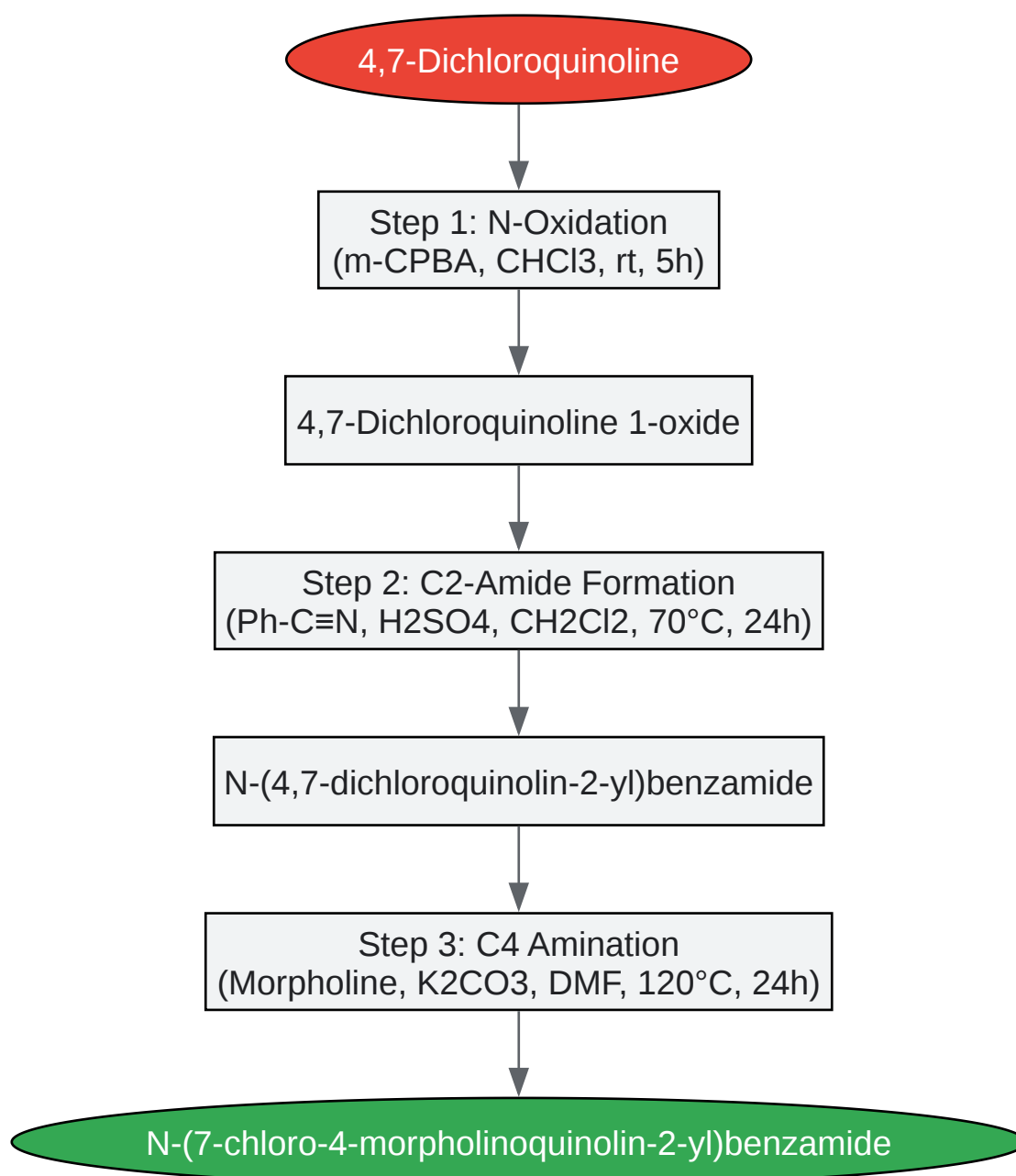
Application in Pharmaceutical Synthesis: N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide

This three-step protocol illustrates the use of morpholine in the synthesis of a complex, biologically relevant quinoline derivative.

Step 1: N-Oxidation of 4,7-Dichloroquinoline 4,7-dichloroquinoline is dissolved in chloroform. m-Chloroperbenzoic acid (m-CPBA) is added gradually, and the mixture is stirred for 5 hours at room temperature. The reaction mixture is then neutralized, and the organic phase is extracted to yield 4,7-dichloroquinoline 1-oxide.[3]

Step 2: C2-Amide Formation The resulting N-oxide is reacted with benzonitrile in the presence of concentrated sulfuric acid and dichloromethane at 70°C for 24 hours. This step functionalizes the C2 position of the quinoline ring, forming an amide.[3]

Step 3: C4 SNAr Amination with Morpholine The product from step 2 is mixed with morpholine and potassium carbonate (K_2CO_3) in dimethylformamide (DMF).[3] The mixture is heated to 120°C for 24 hours.[3] In this nucleophilic aromatic substitution (SNAr) reaction, the morpholine displaces the chlorine atom at the C4 position to yield the final product, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide.[3]



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